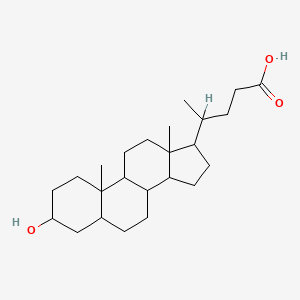

3-Hydroxycholan-24-oic acid

Description

Propriétés

Numéro CAS |

516-73-4 |

|---|---|

Formule moléculaire |

C24H40O3 |

Poids moléculaire |

376.6 g/mol |

Nom IUPAC |

4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27) |

Clé InChI |

SMEROWZSTRWXGI-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Origine du produit |

United States |

Biosynthesis and Metabolic Pathways of 3 Hydroxycholan 24 Oic Acid

De Novo Synthetic Routes from Cholesterol Precursors

The synthesis of primary bile acids, including chenodeoxycholic acid (CDCA), from cholesterol is the foundational pathway that provides the substrate for LCA formation. This process occurs primarily in the liver through two major routes: the classical (or neutral) pathway and the alternative (or acidic) pathway. researchgate.netcreative-proteomics.com

The biosynthesis of primary bile acids is initiated by distinct enzymatic steps that define the two main pathways:

The Classical (Neutral) Pathway: This is the predominant route, accounting for the majority of bile acid production under normal physiological conditions. nih.govnih.gov The pathway is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1) . researchgate.net This enzyme catalyzes the rate-limiting step in this pathway, which involves the hydroxylation of cholesterol at the 7α-position to form 7α-hydroxycholesterol. nih.gov

The Alternative (Acidic) Pathway: This pathway is initiated in the mitochondria by the enzyme sterol 27-hydroxylase (CYP27A1) . researchgate.netnih.gov This enzyme hydroxylates cholesterol at the C-27 position on the sterol side chain, producing 27-hydroxycholesterol. researchgate.net This intermediate is then transported to the endoplasmic reticulum where it undergoes 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) to enter the bile acid synthetic cascade. researchgate.netnih.gov While this pathway contributes less to total bile acid synthesis in healthy individuals, it can become more significant in certain liver conditions. nih.gov

Following the initial steps, a series of modifications to the steroid nucleus and side chain are carried out by several enzymes, with Cytochrome P450 (CYP) enzymes playing a central role.

In the classical pathway , after the initial action of CYP7A1, the intermediate 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one. nih.gov This step is catalyzed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7). nih.gov Subsequent reactions lead to the formation of CDCA. The synthesis of the other primary bile acid, cholic acid, requires an additional hydroxylation at the 12α-position, a step catalyzed by sterol 12α-hydroxylase (CYP8B1). researchgate.netnih.gov The absence of CYP8B1 activity directs the pathway towards the synthesis of CDCA.

In the alternative pathway , CYP27A1 and CYP7B1 perform the initial hydroxylations. researchgate.net The downstream modifications then converge with the classical pathway to produce CDCA. creative-proteomics.com The final steps for both pathways involve the shortening of the cholesterol side chain via peroxisomal β-oxidation to form the C24-carboxylic acid characteristic of bile acids. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in the Synthesis of Chenodeoxycholic Acid (Lithocholic Acid Precursor)

| Enzyme | Pathway | Location | Function |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Classical (Neutral) | Endoplasmic Reticulum | Initiates the pathway by 7α-hydroxylating cholesterol; rate-limiting step. researchgate.netnih.gov |

| CYP27A1 (Sterol 27-hydroxylase) | Alternative (Acidic) | Mitochondria | Initiates the pathway by 27-hydroxylating the cholesterol side chain. researchgate.netnih.gov |

| CYP7B1 (Oxysterol 7α-hydroxylase) | Alternative (Acidic) | Endoplasmic Reticulum | Performs 7α-hydroxylation on oxysterol intermediates like 27-hydroxycholesterol. researchgate.netnih.gov |

| CYP8B1 (Sterol 12α-hydroxylase) | Classical (Neutral) | Endoplasmic Reticulum | Directs synthesis towards cholic acid. Its absence leads to CDCA formation. researchgate.netnih.gov |

The characteristic 3α-hydroxy configuration of major bile acids, including LCA and its precursor CDCA, is established early in the biosynthetic pathway. Cholesterol possesses a 3β-hydroxyl group. The conversion of this configuration to the 3α-epimer is a critical step for all primary bile acids. This transformation is catalyzed by the enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) . nih.gov HSD3B7 performs a two-step reaction: it first dehydrogenates the 3β-hydroxy group to a 3-oxo group and then isomerizes the double bond from Δ5 to Δ4. nih.gov The subsequent reduction of the 3-oxo group to a 3α-hydroxyl group is carried out by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C4), finalizing the stereospecific configuration that is maintained throughout the rest of the synthesis and is present in the final LCA molecule. frontiersin.org

The de novo synthesis of CDCA from the ultimate precursor, cholesterol, involves a cascade of intermediate compounds.

Cholesterol: The starting molecule for all bile acid synthesis. youtube.com

7α-Hydroxycholesterol: The product of the initial, rate-limiting step in the classical pathway, formed by CYP7A1. nih.gov

27-Hydroxycholesterol: The initial product of the alternative pathway, formed by CYP27A1. researchgate.net

7α-Hydroxy-4-cholesten-3-one (C4): A key intermediate in the classical pathway, formed from 7α-hydroxycholesterol by the action of HSD3B7. nih.gov

C27-bile acid intermediates: Before the side chain is shortened, intermediates such as 3α,7α-dihydroxy-5β-cholestanoic acid are formed.

Chenodeoxycholic acid (CDCA): The final C24 primary bile acid product of this pathway and the immediate precursor to LCA. nih.gov

Table 2: Precursors and Key Intermediates in the Synthesis of Chenodeoxycholic Acid

| Compound | Description | Pathway(s) |

| Cholesterol | The ultimate sterol precursor for all bile acids. youtube.com | Both |

| 7α-Hydroxycholesterol | Initial intermediate of the classical pathway. nih.gov | Classical |

| 27-Hydroxycholesterol | Initial intermediate of the alternative pathway. researchgate.net | Alternative |

| 7α-Hydroxy-4-cholesten-3-one | A central intermediate formed after the initial steps of the classical pathway. nih.gov | Classical |

| 3α,7α-Dihydroxy-5β-cholestanoic acid | A C27-bile acid intermediate before side-chain cleavage. | Both |

| Chenodeoxycholic Acid | The primary bile acid product that serves as the direct precursor to LCA. nih.gov | Both |

Interconversion and Epimerization Pathways of 3-Hydroxycholan-24-oic Acid

LCA is metabolically active and can undergo further transformations, primarily through enzymatic reactions mediated by the host and gut microbiota.

The most significant metabolic pathway involving 3-Hydroxycholan-24-oic acid is its formation from chenodeoxycholic acid (CDCA). This is not an interconversion but a unidirectional transformation in the gut.

Formation from Chenodeoxycholic Acid (CDCA): In the colon, CDCA is acted upon by anaerobic bacteria that possess 7α-dehydroxylase enzymes. nih.gov This enzymatic action removes the hydroxyl group at the C-7 position, converting CDCA into lithocholic acid (LCA). nih.gov

Formation from Ursodeoxycholic Acid (UDCA): Ursodeoxycholic acid, the 7β-epimer of CDCA, can also serve as a substrate for bacterial 7-dehydroxylation to form LCA. nih.gov Studies have shown that the rate of LCA formation from both CDCA and UDCA is often comparable. nih.gov

Interconversion of Precursors (CDCA and UDCA): In the liver and intestine, CDCA and UDCA can be interconverted. This process typically involves a 7-keto-lithocholic acid intermediate, which is formed by the oxidation of the 7-hydroxyl group, followed by stereospecific reduction to either the 7α (CDCA) or 7β (UDCA) configuration. nih.govjci.org

Epimerization of Lithocholic Acid: While the primary configuration is 3α-hydroxy, LCA can be epimerized to its 3β-hydroxy form, known as isolithocholic acid. This transformation can occur during hepatic transport. nih.gov Furthermore, cytochrome P450 enzymes in the liver can hydroxylate LCA at various positions as part of detoxification pathways. ubc.caamegroups.org

Mechanisms of Epimerization at the C-3 Position (3α- vs. 3β-hydroxy)

The stereochemistry of the hydroxyl group at the C-3 position of the cholanoid nucleus is a critical determinant of the biological properties of bile acids. While the physiologically predominant form is the 3α-hydroxy epimer (lithocholic acid), the 3β-hydroxy epimer (iso-lithocholic acid) is also a significant metabolite, particularly in the colon. The interconversion between these two epimers is a key metabolic process, primarily mediated by the gut microbiota.

The mechanism of epimerization involves a two-step enzymatic process:

Oxidation : A 3α- or 3β-hydroxysteroid dehydrogenase (HSDH) enzyme catalyzes the oxidation of the C-3 hydroxyl group to a 3-oxo (keto) intermediate, 3-oxo-5β-cholan-24-oic acid.

Reduction : The 3-oxo intermediate is then reduced by a different, stereospecific HSDH, which can result in the formation of either the 3α- or 3β-hydroxy epimer. mdpi.com

This reversible reaction can be carried out by a single bacterial species that possesses both α- and β-specific HSDHs or by the synergistic action of two separate microbial species. mdpi.com Several bacteria belonging to the Firmicutes phylum have been identified to possess these enzymatic capabilities, with species such as Eggerthella lenta, Peptostreptococcus productus, and Clostridium perfringens noted for their ability to perform 3-hydroxy epimerization. mdpi.com

While microbial enzymes in the gut are the primary drivers of this transformation, evidence also suggests that 3β-hydroxy bile acids that are absorbed from the colon can be efficiently re-epimerized to the 3α-form during their transit through liver cells (hepatocytes). physiology.org This hepatic epimerization ensures the maintenance of the predominant 3α-configuration in the main bile acid pool. physiology.orgpnas.org The enzyme HSD3B7 is crucial during the primary synthesis of bile acids for establishing the initial 3α-hydroxyl configuration from cholesterol precursors. pnas.orgdoi.org

Microbial Biotransformations in the Enterohepatic Circulation and Gut Microbiome

3-Hydroxycholan-24-oic acid is not synthesized directly by the host but is a product of the metabolic activity of the gut microbiome on primary bile acids. researchgate.netresearchgate.net Primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol, conjugated with amino acids, and secreted into the intestine. nih.gov In the distal ileum and colon, these conjugated primary bile acids are subjected to a series of biotransformations by anaerobic bacteria.

The formation of lithocholic acid from chenodeoxycholic acid involves two main steps:

Deconjugation : The initial step is the hydrolysis of the amide bond linking the bile acid to its glycine (B1666218) or taurine (B1682933) conjugate. This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widespread among gut bacteria. frontiersin.org

7α-dehydroxylation : Following deconjugation, the free CDCA undergoes removal of the hydroxyl group at the C-7 position. This 7α-dehydroxylation is the defining step in the formation of LCA and is carried out by a limited number of bacterial species, primarily from the Clostridium and Eubacterium genera within the Lachnospiraceae and Ruminococcaceae families. frontiersin.org

The gut microbiota can further modify LCA, leading to a diverse array of related secondary bile acids. These modifications include the epimerization at the C-3 position as described above, as well as oxidation of the hydroxyl group to form 3-oxo-LCA. researchgate.netasm.org These transformations significantly alter the physicochemical properties of the bile acid, such as its hydrophobicity and signaling capabilities.

| Microbial Transformation | Precursor | Product | Key Microbial Genera |

| 7α-dehydroxylation | Chenodeoxycholic acid | 3-Hydroxycholan-24-oic acid (Lithocholic acid) | Clostridium, Eubacterium |

| Epimerization | 3α-Hydroxycholan-24-oic acid | 3β-Hydroxycholan-24-oic acid (iso-LCA) | Eggerthella, Peptostreptococcus |

| Oxidation | 3α-Hydroxycholan-24-oic acid | 3-Oxo-5β-cholan-24-oic acid | Clostridium, Bacteroides |

Conjugation and Further Derivatization of 3-Hydroxycholan-24-oic Acid

Upon reabsorption from the intestine and return to the liver via the portal circulation, 3-Hydroxycholan-24-oic acid undergoes further metabolic processing, primarily through conjugation reactions. These phase II metabolic pathways increase the water solubility of the molecule, reduce its cytotoxicity, and facilitate its elimination from the body.

Glycine and Taurine Conjugation Mechanisms and Specificity

In the liver, the primary mechanism for bile acid conjugation is amidation with the amino acids glycine or taurine. nih.govresearchgate.net This process is catalyzed by a single, liver-specific enzyme known as bile acid-CoA:amino acid N-acyltransferase (BAAT). rug.nlwikipedia.orgwikipedia.org The reaction occurs within peroxisomes and involves two steps:

Activation of the bile acid with coenzyme A (CoA) to form a choloyl-CoA thioester.

Transfer of the choloyl group from CoA to the amino group of either glycine or taurine, catalyzed by BAAT. wikipedia.org

Studies have shown that the human BAAT enzyme can utilize both glycine and taurine as substrates. nih.govbiorxiv.org However, it exhibits a higher affinity for taurine. biorxiv.orgnih.gov The ratio of glycine- to taurine-conjugated bile acids in bile is therefore dependent not only on the enzyme's kinetics but also on the intracellular availability of taurine, which can be a limiting factor in humans. nih.govsemanticscholar.org Supplementation with taurine has been shown to increase the proportion of taurine-conjugated bile acids. nih.govsemanticscholar.org

Sulfation and Glucuronidation Pathways of 3-Hydroxycholan-24-oic Acid

In addition to amino acid conjugation, 3-Hydroxycholan-24-oic acid is efficiently detoxified through sulfation and glucuronidation. These pathways are particularly important for monohydroxy bile acids like LCA, which are more hydrophobic and potentially more toxic than other bile acids.

Sulfation is a major detoxification pathway for LCA in humans. oup.com The reaction involves the transfer of a sulfonate group (SO₃⁻) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3α-hydroxyl group of LCA. This esterification creates a sulfate (B86663) conjugate, such as lithocholate-3-sulfate. nih.govpnas.org Sulfation significantly increases the hydrophilicity of LCA, which reduces its passive reabsorption in the intestine and promotes its excretion in feces and urine. oup.comnih.gov

Glucuronidation is another key phase II detoxification reaction. This process involves the covalent attachment of glucuronic acid, from the activated donor UDP-glucuronic acid (UDPGA), to the LCA molecule. ovid.commdpi.com Glucuronidation of LCA can occur at two positions:

Ether-glucuronide : The glucuronic acid moiety is attached to the 3-hydroxyl group. ovid.comnih.gov

Acyl-glucuronide : The glucuronic acid is linked to the C-24 carboxyl group of the side chain. ovid.com

Like sulfation, glucuronidation renders the LCA molecule more water-soluble and less toxic, facilitating its elimination. mdpi.comnih.gov

Role of UGT and SULT Enzymes in Conjugation

The sulfation and glucuronidation of 3-Hydroxycholan-24-oic acid are catalyzed by specific families of transferase enzymes.

Sulfotransferases (SULTs) are cytosolic enzymes responsible for sulfation. The key enzyme involved in the sulfation of LCA is SULT2A1 , a hydroxysteroid sulfotransferase. oup.comnih.govnih.gov This enzyme is highly expressed in the liver and plays a critical protective role against LCA-induced liver toxicity by efficiently converting it to its sulfated form. nih.gov

UDP-glucuronosyltransferases (UGTs) are membrane-bound enzymes located in the endoplasmic reticulum that catalyze glucuronidation. Several UGT isoforms are involved in the metabolism of LCA and its derivatives. Specifically, UGT1A3 has been identified as an enzyme that catalyzes the formation of the acyl-glucuronide at the 24-carboxyl group of LCA. ovid.com Other isoforms, such as UGT2B4 and UGT2B7, are involved in the glucuronidation of hydroxylated LCA metabolites. ovid.com

| Conjugation Pathway | Enzyme Family | Key Enzyme(s) | Site of Conjugation |

| Amino Acid Conjugation | N-Acyltransferases | BAAT | C-24 Carboxyl Group |

| Sulfation | Sulfotransferases | SULT2A1 | C-3 Hydroxyl Group |

| Glucuronidation | UDP-glucuronosyltransferases | UGT1A3 | C-24 Carboxyl Group |

| Glucuronidation | UDP-glucuronosyltransferases | UGT2B4, UGT2B7 | Hydroxyl Groups (on metabolites) |

Regulation of 3-Hydroxycholan-24-oic Acid Metabolism

The complex network of metabolic pathways involving 3-Hydroxycholan-24-oic acid is tightly regulated to maintain bile acid homeostasis and prevent cellular toxicity. This regulation is primarily orchestrated by a group of nuclear receptors that function as sensors for bile acids and other lipids. nih.govoup.comahajournals.org

Pregnane (B1235032) X Receptor (PXR) and Vitamin D Receptor (VDR) also play crucial roles in detoxifying secondary bile acids. nih.govresearchgate.net LCA is a potent activator of both PXR and VDR. nih.govoup.com Activation of these receptors induces the expression of phase I (e.g., CYP3A family) and phase II (e.g., SULTs, UGTs) metabolizing enzymes, as well as transporters. researchgate.netresearchgate.net This coordinated response enhances the hydroxylation, conjugation, and subsequent elimination of toxic bile acids like LCA, thereby protecting the liver from injury. oup.com The interplay between FXR, PXR, and VDR creates a robust system for sensing and responding to elevated levels of potentially harmful secondary bile acids. researchgate.netresearchgate.net

Transcriptional and Post-Translational Control of Biosynthetic and Metabolic Enzymes

The expression and activity of enzymes involved in the biosynthesis and metabolism of 3-hydroxycholan-24-oic acid are meticulously controlled at both the transcriptional and post-translational levels. This regulation ensures that the production of bile acids is matched to physiological needs, preventing their accumulation to toxic levels.

A series of ligand-activated transcription factors, also known as nuclear receptors, play a central role in modulating the genes that control bile acid homeostasis. researchgate.net These include the farnesoid X receptor (FXR), liver X receptor (LXR), pregnane X receptor (PXR), and peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net These receptors act as sensors for lipids and bile acids, adjusting the expression of key enzymes in response to their levels.

For instance, the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway, is promoted by the liver X receptor alpha (LXRα), which acts as a cholesterol sensor. nih.gov Conversely, its expression is negatively regulated by bile acids through the farnesoid X receptor (FXR). nih.gov Hepatocyte nuclear factor 4α (HNF4α) is another key transcription factor that, along with liver-related homolog-1, can activate the transcription of critical genes in bile acid synthesis. nih.gov

Post-translational modifications also contribute to the regulation of these enzymatic pathways, although this area is less well-understood than transcriptional control. These modifications can rapidly alter enzyme activity in response to immediate cellular signals.

Key Regulatory Factors in 3-Hydroxycholan-24-oic Acid Biosynthesis

| Factor | Type | Primary Function in Bile Acid Synthesis | Effect on 3-Hydroxycholan-24-oic Acid Levels |

|---|---|---|---|

| CYP7A1 | Enzyme | Rate-limiting step in the classic pathway of primary bile acid synthesis. nih.gov | Indirectly influences by controlling precursor (CDCA) availability. |

| FXR | Nuclear Receptor | Acts as a bile acid sensor, negatively regulating bile acid synthesis. nih.gov | Inhibits production, leading to lower levels. |

| LXRα | Nuclear Receptor | Acts as a cholesterol sensor, promoting bile acid synthesis. nih.gov | Promotes production, leading to higher levels. |

| HNF4α | Transcription Factor | Activates the transcription of genes involved in bile acid synthesis. nih.gov | Promotes production, leading to higher levels. |

Feedback Inhibition and Activation Mechanisms in Bile Acid Homeostasis

Bile acid homeostasis is maintained through sophisticated feedback loops that regulate their synthesis, transport, and metabolism. researchgate.net These mechanisms are crucial for preventing the cytotoxic effects that can result from excessive bile acid accumulation. researchgate.net

Feedback Inhibition:

The primary mechanism for feedback inhibition of bile acid synthesis involves the nuclear receptor FXR. researchgate.net When bile acid levels in the liver and intestine rise, they bind to and activate FXR. nih.gov In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor. nih.govresearchgate.net SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α), leading to the suppression of CYP7A1 gene transcription. researchgate.net

In the intestine, bile acid-mediated activation of FXR stimulates the release of fibroblast growth factor 19 (FGF19) in humans (or FGF15 in mice). nih.govresearchgate.net FGF19 travels through the portal vein to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on the surface of hepatocytes. researchgate.net This binding initiates a signaling cascade that ultimately inhibits the transcription of the CYP7A1 gene, thus reducing primary bile acid synthesis. researchgate.net

Activation Mechanisms:

While feedback inhibition is critical, activation mechanisms also play a role in bile acid signaling and homeostasis. Bile acids can activate the G-protein coupled receptor TGR5, which is involved in regulating glucose and energy metabolism. doi.orgresearchgate.net The secondary bile acid, 3-hydroxycholan-24-oic acid, is a potent activator of TGR5. nih.gov Activation of TGR5 can lead to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis. nih.gov

Hormonal and Nutritional Influences on 3-Hydroxycholan-24-oic Acid Production

The production of 3-hydroxycholan-24-oic acid is not solely dependent on internal feedback loops but is also significantly influenced by external factors, including hormones and diet.

Hormonal Influences:

Sex hormones have been shown to impact bile acid synthesis. Estrogen, for example, can downregulate the expression of CYP7A1. nih.govresearchgate.net This effect is mediated through the estrogen receptor ER-α. nih.gov Testosterone has also been shown to influence bile acid metabolism, although its effects are complex and not fully understood. core.ac.ukki.se Other hormones, such as thyroid hormone and growth hormone, are also known to play a role in cholesterol and bile acid homeostasis. core.ac.uk

Nutritional Influences:

Dietary components can have a profound effect on the composition and size of the bile acid pool. A high-fat diet is associated with an increase in fecal bile acids, including the toxic secondary bile acid, lithocholic acid. sciencedaily.compnas.org This is due to the increased production of bile acids needed to emulsify and absorb the higher fat content.

Conversely, calorie restriction has been shown to significantly increase the levels of lithocholic acid in the bloodstream. longevitybox.co.uk This suggests that LCA may act as a signaling molecule that mediates some of the beneficial metabolic effects of calorie restriction. longevitybox.co.uk

Specific nutrients can also modulate lithocholic acid levels. For example, supplemental dietary vitamin B6 has been shown to reduce the fecal concentration of lithocholic acid in rats fed a high-fat diet. nih.gov The vitamin D receptor (VDR) is also involved in the metabolism of lithocholic acid. LCA can bind to VDR and induce the expression of enzymes, such as CYP3A, that are involved in its detoxification. sciencedaily.compnas.org

External Factors Influencing 3-Hydroxycholan-24-oic Acid Production

| Factor | Type | Effect on 3-Hydroxycholan-24-oic Acid Levels | Mechanism |

|---|---|---|---|

| Estrogen | Hormone | Decreases | Downregulates the expression of CYP7A1 via ER-α. nih.gov |

| High-Fat Diet | Nutritional | Increases | Stimulates increased bile acid production for fat digestion. sciencedaily.com |

| Calorie Restriction | Nutritional | Increases | Alters gut microbiota and bile acid metabolism. longevitybox.co.uk |

| Vitamin B6 | Nutrient | Decreases | Alters the production of secondary bile acids by gut microbiota. nih.gov |

| Vitamin D Receptor (VDR) | Nuclear Receptor | Regulates metabolism | Binds to LCA and induces detoxification enzymes. sciencedaily.compnas.org |

Genetic Polymorphisms Affecting 3-Hydroxycholan-24-oic Acid Metabolism

Genetic variations in the genes that encode for enzymes and transporters involved in bile acid metabolism can significantly impact an individual's bile acid profile and susceptibility to related diseases.

Single nucleotide polymorphisms (SNPs) in the CYP7A1 gene, which encodes the rate-limiting enzyme for bile acid synthesis, have been associated with variations in serum lipid levels and the risk of coronary artery disease. nih.govbjbms.org Certain CYP7A1 genetic variants can lead to reduced enzyme expression, which may result in lower concentrations of bile acids, including the precursor to 3-hydroxycholan-24-oic acid. nih.govbjbms.org A homozygous deletion mutation in CYP7A1 has been identified as the cause of a metabolic disorder characterized by hyperlipidemia. jci.orgjci.org

Mutations in genes responsible for bile acid transport can also lead to cholestatic liver diseases, where the flow of bile is impaired, causing an accumulation of toxic bile acids in the liver. nih.gov For example, mutations in the ABCB11 gene, which encodes the bile salt export pump (BSEP), are a known cause of progressive familial intrahepatic cholestasis. frontiersin.org A common variant of BSEP has also been identified as a susceptibility factor for acquired cholestasis. nih.gov

Furthermore, congenital defects in bile acid synthesis can arise from mutations in genes encoding the enzymes required for the multi-step conversion of cholesterol to bile acids. childrennetwork.org For instance, mutations in the HSD3B7 gene, which is responsible for the second step in the bile acid synthesis pathway, lead to congenital bile acid synthesis defect type 1. medlineplus.gov These genetic disorders result in the production of abnormal bile acids and the accumulation of cholesterol and other fats in the liver. medlineplus.gov

Genetic polymorphisms in genes related to the broader lipid metabolism pathway, such as those for apolipoproteins (e.g., APOE, APOB) and the LDL receptor (LDLR), have also been linked to the risk of biliary tract cancers and stones, highlighting the intricate genetic influence on bile acid-related health outcomes. nih.gov

Molecular Mechanisms and Biological Functions of 3 Hydroxycholan 24 Oic Acid

Nuclear Receptor Interactions and Signaling

LCA exerts a significant portion of its biological effects by acting as a ligand for several nuclear receptors, thereby initiating cascades of transcriptional regulation. These interactions are central to its role in metabolic homeostasis. researchgate.net

3-Hydroxycholan-24-oic acid is an endogenous ligand for the Farnesoid X Receptor (FXR), a key nuclear receptor that functions as a primary sensor for bile acids. nih.govnih.gov Upon binding, LCA activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). nih.govphysiology.org This complex subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. plos.org

The potency of LCA as an FXR agonist is considered lower than that of other primary and secondary bile acids. The general rank order of potency for FXR activation is: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA). nih.govplos.orgnih.gov The structural characteristics of the bile acid, such as the position and orientation of hydroxyl groups, are critical determinants of its ability to activate FXR. nih.govdrugbank.com For instance, bulky substituents or hydroxyl groups in the beta-position of the cholanoid structure can decrease the molecule's ability to activate the receptor. drugbank.com

| Bile Acid | Relative Potency for FXR Activation |

|---|---|

| Chenodeoxycholic acid (CDCA) | Most Potent |

| Deoxycholic acid (DCA) | High Potency |

| 3-Hydroxycholan-24-oic acid (LCA) | Moderate Potency |

| Cholic acid (CA) | Low Potency |

The human FXR gene encodes four different isoforms, FXRα1, FXRα2, and their variants containing a 12-base pair insert, designated as FXRα1(+) and FXRα2(+). nih.gov These isoforms exhibit tissue-specific expression patterns; for example, the liver predominantly expresses FXRα1 isoforms, while the intestine and kidneys have higher levels of FXRα2 isoforms. nih.gov

Beyond FXR, 3-Hydroxycholan-24-oic acid is a promiscuous ligand, interacting with other key nuclear receptors, which creates an intricate signaling network. researchgate.netresearchgate.net

Vitamin D Receptor (VDR): LCA is a known natural ligand for VDR. researchgate.netmdpi.com It binds to and activates the receptor, although this interaction can exhibit marked differences across species. researchgate.net The activation of VDR by LCA is implicated in the detoxification of this potentially toxic bile acid and in the regulation of intestinal barrier function. researchgate.netfrontiersin.org

Pregnane (B1235032) X Receptor (PXR): LCA and its derivatives also serve as ligands for PXR, a nuclear receptor primarily recognized as a sensor for xenobiotics. mdpi.comresearchgate.netresearchgate.net The activation of PXR by LCA contributes to the regulation of genes involved in the detoxification and transport of bile acids and other compounds. researchgate.net

This cross-talk is significant as FXR, PXR, and VDR are closely related receptors that share the ability to be activated by bile acids. researchgate.net The activation of PXR can be enhanced by FXR activation, influencing the metabolism and clearance of bile acids. researchgate.net This interplay allows for a coordinated and multi-faceted response to changes in the bile acid pool, integrating metabolic regulation with detoxification pathways. researchgate.netresearchgate.net

| Receptor | Type | Activity of 3-Hydroxycholan-24-oic Acid |

|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Agonist/Ligand nih.govnih.gov |

| Vitamin D Receptor (VDR) | Nuclear Receptor | Agonist/Ligand researchgate.netnih.gov |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Ligand mdpi.comresearchgate.net |

| Takeda G-protein Coupled Receptor 5 (TGR5) | GPCR | Potent Agonist mdpi.comnih.gov |

The activation of nuclear receptors by 3-Hydroxycholan-24-oic acid leads to the transcriptional regulation of a wide array of genes crucial for metabolic control.

Bile Acid Metabolism: Through FXR activation, LCA plays a role in the negative feedback regulation of bile acid synthesis. nih.govnih.gov Activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. researchgate.netnih.govnih.gov In studies using rat and human liver slices, LCA was shown to decrease the expression of CYP7A1. nih.gov LCA also regulates the expression of transporters involved in bile acid detoxification and efflux, such as Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance-Associated Protein 3 (MRP3). nih.gov

Lipid and Glucose Metabolism: FXR activation by bile acids, including LCA, has broader effects on lipid and glucose homeostasis. nih.govphysiology.org FXR signaling is involved in regulating cholesterol homeostasis, lipid metabolism, and glucose metabolism. researchgate.netfrontiersin.org For example, FXR can inhibit the transcriptional activity of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation. frontiersin.org The intricate network of FXR-regulated genes demonstrates the central role of bile acids as metabolic signaling molecules. physiology.org

| Target Gene | Receptor Pathway | Function in Metabolism | Effect of LCA-Mediated Activation |

|---|---|---|---|

| CYP7A1 | FXR/SHP | Rate-limiting enzyme in bile acid synthesis | Repression nih.govnih.gov |

| BSEP | FXR | Bile salt export pump | Induction plos.orgnih.gov |

| MRP2 | FXR/PXR | Transporter for bile acid efflux | Induction nih.gov |

| MRP3 | FXR/PXR | Basolateral bile acid transporter | Induction nih.gov |

| CYP3A4 | PXR/VDR | Xenobiotic and bile acid detoxification | Induction nih.gov |

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling

In addition to its role as a nuclear receptor ligand, 3-Hydroxycholan-24-oic acid also functions as a potent signaling molecule through its interaction with cell surface receptors.

3-Hydroxycholan-24-oic acid is a potent natural agonist for the Takeda G-protein Coupled Receptor 5 (TGR5), a membrane-bound GPCR. mdpi.comnih.govcaldic.com In fact, LCA is often cited as the most potent endogenous TGR5 agonist, with a higher affinity than other primary and secondary bile acids. mdpi.comnih.gov The rank order of potency for TGR5 activation is generally LCA > DCA > CDCA > CA. mdpi.com

The binding of LCA to TGR5, which is expressed in various tissues including the intestine, gallbladder, and certain immune cells, initiates downstream signaling pathways, primarily through the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). frontiersin.orgnih.gov This signaling cascade has several important metabolic consequences:

Energy Expenditure: TGR5 activation in tissues like brown adipose tissue and skeletal muscle can promote energy expenditure. frontiersin.orgmdpi.com

Glucose Homeostasis: In intestinal enteroendocrine L-cells, TGR5 activation by LCA stimulates the secretion of glucagon-like peptide-1 (GLP-1). frontiersin.orgmdpi.com GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance. mdpi.com

Anti-inflammatory Effects: TGR5 is expressed in immune cells like macrophages, and its activation by LCA can exert anti-inflammatory effects, for instance, by inhibiting the production of pro-inflammatory cytokines. nih.govmdpi.com

This agonistic activity at TGR5 complements the effects mediated by nuclear receptors, establishing 3-Hydroxycholan-24-oic acid as a versatile signaling molecule that coordinates both intracellular and extracellular pathways to regulate metabolism and inflammation. nih.govfrontiersin.org

Activation of Intracellular Signaling Cascades (e.g., cAMP, ERK, AKT pathways)

3-Hydroxycholan-24-oic acid is a potent endogenous agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues. The binding of LCA to TGR5 initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, thereby mediating a wide range of cellular responses. For instance, the activation of the TGR5-cAMP-PKA pathway by LCA has been shown to induce the expression and trafficking of Aquaporin 2 (AQP2) in inner medullary collecting duct cells.

Beyond the canonical cAMP pathway, TGR5 activation by LCA can also trigger other significant signaling cascades, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (AKT) pathways. In the context of neuronal activity, TGR5-mediated effects have been linked to the phosphorylation of ERK. The AKT pathway, a crucial regulator of cell growth, proliferation, and survival, is also a prominent downstream target of LCA-TGR5 signaling. In skeletal muscle cells, LCA treatment has been demonstrated to significantly increase the phosphorylation of AKT, as well as its downstream targets mTOR and FoxO3, promoting protein synthesis and inhibiting protein degradation nih.gov. This activation of the TGR5/AKT signaling pathway is a key mechanism underlying the pro-myogenic and regenerative effects of LCA nih.gov.

| Signaling Pathway | Key Mediators | Downstream Effects |

| cAMP Pathway | TGR5, Adenylyl Cyclase, cAMP, PKA | Gene expression changes (e.g., AQP2), metabolic regulation |

| ERK Pathway | TGR5, G-proteins, MEK, ERK | Regulation of neuronal activity, cell proliferation |

| AKT Pathway | TGR5, PI3K, AKT, mTOR, FoxO3 | Promotion of protein synthesis, inhibition of protein degradation, cell survival |

Cellular Responses Mediated by TGR5 Activation in Various Cell Types

The activation of TGR5 by 3-Hydroxycholan-24-oic acid elicits a diverse array of cellular responses that are highly dependent on the cell type. These responses underscore the multifaceted role of LCA in maintaining tissue homeostasis and influencing disease states.

In skeletal muscle cells , LCA promotes regeneration and hypertrophy. By activating the TGR5/AKT/mTOR pathway, LCA enhances protein synthesis and inhibits protein degradation, leading to increased muscle cell size and improved recovery from injury nih.gov.

In immune cells , the effects of LCA are predominantly immunomodulatory. In dendritic cells, for instance, LCA can inhibit their activation and the production of pro-inflammatory cytokines. This anti-inflammatory effect is mediated, at least in part, through TGR5 signaling which can downregulate the NF-κB and MAPK pathways nih.gov. Similarly, in macrophages and Kupffer cells, TGR5 activation has been shown to suppress the inflammatory response.

In the context of cancer biology , LCA has demonstrated complex and often context-dependent effects. It has been shown to induce a mesenchymal-to-epithelial transition in breast cancer cells, which is associated with a less aggressive phenotype. Furthermore, LCA can reduce cancer cell proliferation and the production of vascular endothelial growth factor (VEGF) nih.gov.

In epithelial cells of the kidney, as previously mentioned, LCA-mediated TGR5 activation leads to increased water reabsorption through the regulation of AQP2.

| Cell Type | Cellular Response | Underlying Mechanism |

| Skeletal Muscle Cells | Promotes regeneration and hypertrophy | Activation of TGR5/AKT/mTOR pathway |

| Dendritic Cells | Inhibition of activation and pro-inflammatory cytokine production | Downregulation of NF-κB and MAPK pathways via TGR5 |

| Macrophages/Kupffer Cells | Suppression of inflammatory responses | TGR5-mediated signaling |

| Breast Cancer Cells | Induction of mesenchymal-to-epithelial transition, reduced proliferation and VEGF production | TGR5 activation |

| Kidney Epithelial Cells | Increased water reabsorption | TGR5-cAMP-PKA pathway leading to AQP2 regulation |

Enzyme Modulation and Metabolic Pathway Regulation

Direct or Indirect Inhibition/Activation of Key Metabolic Enzymes (e.g., HMG-CoA Reductase, FAS, PEPCK)

While direct enzymatic modulation by 3-Hydroxycholan-24-oic acid is not extensively characterized for all key metabolic enzymes, its influence on metabolic pathways suggests indirect regulatory roles. LCA-induced cholestasis is associated with an increase in the de novo synthesis of hepatic cholesterol, a process in which HMG-CoA reductase is the rate-limiting enzyme nih.gov. However, studies using HMG-CoA reductase inhibitors in the context of LCA-induced cholestasis have shown that while cholesterol synthesis is reduced, the cholestatic effect of LCA is not entirely prevented, suggesting a complex interplay of factors nih.gov.

In the realm of lipid metabolism, LCA has been shown to inhibit lipogenesis and the biosynthesis of fatty acids in breast cancer cells researchgate.net. This suggests an inhibitory effect on key enzymes such as Fatty Acid Synthase (FAS). The broader family of bile acids is known to regulate fatty acid and triglyceride synthesis through the activation of the farnesoid X receptor (FXR), which in turn modulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.

Regarding gluconeogenesis, while direct evidence for LCA's effect on phosphoenolpyruvate (B93156) carboxykinase (PEPCK) is sparse, other bile acids have been shown to downregulate gluconeogenic genes, including PEPCK, in a manner similar to insulin.

Modulation of Fatty Acid Synthesis and Oxidation Pathways

3-Hydroxycholan-24-oic acid has been shown to exert significant effects on fatty acid metabolism. In pancreatic adenocarcinoma cells, LCA can induce fatty acid oxidation nih.gov. This suggests a stimulatory effect on the mitochondrial β-oxidation pathway. Furthermore, LCA is involved in mediating energy expenditure and fat metabolism, in part through TGR5 signaling, which can lead to a reduction in the uptake of free fatty acids by the liver. This modulation of fatty acid utilization, shifting the balance from synthesis and storage towards oxidation, contributes to the broader metabolic effects of LCA. The precise molecular targets within the fatty acid synthesis and oxidation pathways that are directly modulated by LCA signaling are an area of ongoing research.

Cellular and Systemic Biological Roles

The activation of the aforementioned signaling cascades and the modulation of metabolic pathways by 3-Hydroxycholan-24-oic acid translate into a wide range of cellular and systemic biological roles.

At the cellular level, LCA has demonstrated effects on cell proliferation, differentiation, and survival. Its ability to promote skeletal muscle regeneration and hypertrophy highlights a role in tissue repair and maintenance nih.gov. In the context of cancer, its anti-proliferative and pro-differentiative effects in certain cancer cell lines suggest a potential role in tumor suppression nih.govresearchgate.net.

Systemically, LCA contributes to the regulation of energy homeostasis. Its influence on fat metabolism and energy expenditure points to a role in the management of metabolic health. The immunomodulatory properties of LCA, particularly its anti-inflammatory effects on immune cells, suggest its involvement in the maintenance of immune homeostasis and the potential for therapeutic intervention in inflammatory and autoimmune diseases.

Regulation of Cholangiocyte Proliferation and Function

3-Hydroxycholan-24-oic acid exerts significant and complex effects on cholangiocytes, the epithelial cells lining the bile ducts. Its influence ranges from inducing injury and a subsequent proliferative response to modulating specific signaling pathways that control cell growth and function.

In animal models, feeding with LCA has been shown to induce a destructive cholangitis, characterized by inflammation of the bile ducts. This process is associated with the activation and proliferation of periductal myofibroblasts, contributing to periductal fibrosis and segmental bile duct obstruction. nih.gov The injury to bile duct epithelial cells caused by the toxic effects of LCA can initiate this proliferative and fibrotic response.

At the molecular level, taurine-conjugated lithocholic acid (TLCA) has been demonstrated to promote the growth of intrahepatic cholangiocarcinoma cells. This proliferative effect is mediated through the activation of the muscarinic acetylcholine (B1216132) receptor (M3 mAChR) and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This signaling cascade proceeds through the ERK1/2 pathway, highlighting a novel interaction between bile acid and neural signaling in regulating cholangiocyte function. frontiersin.org In vitro experiments have further confirmed that both LCA and its taurine-conjugated form can promote the growth of the large cholangiocyte population, which constitutes the main functional pool in the biliary tree.

The G-protein-coupled bile acid receptor 1 (TGR5), which is activated by LCA, plays a crucial role in regulating cholangiocyte proliferation. nih.gov The effect of TGR5 activation is location-dependent within the cell; its activation on the primary cilia of cholangiocytes leads to a decrease in cyclic AMP (cAMP) formation and inhibits proliferation. Conversely, activation of TGR5 in non-ciliated cholangiocytes enhances intracellular cAMP and promotes cell growth.

Bile acids, including LCA, can be taken up by cholangiocytes and act as intracellular signaling molecules. They are known to trigger a variety of intracellular signals, including changes in intracellular calcium (Ca2+), protein kinase C (PKC), and the mitogen-activated protein (MAP) kinase/extracellular signal-regulated kinase (ERK) pathways, which are pivotal in altering cholangiocyte proliferation, secretion, and survival.

Table 1: Effects of 3-Hydroxycholan-24-oic Acid on Cholangiocyte Signaling and Proliferation

| Molecular Target/Pathway | Effect of LCA/TLCA Activation | Outcome on Cholangiocytes |

| Muscarinic Acetylcholine Receptor (M3 mAChR) / EGFR / ERK1/2 | Stimulation | Increased proliferation (in cancer cells) frontiersin.org |

| G-protein-coupled bile acid receptor 1 (TGR5) - Ciliary | Activation → Decreased cAMP | Depression of proliferation |

| G-protein-coupled bile acid receptor 1 (TGR5) - Non-ciliary | Activation → Enhanced cAMP | Enhancement of cell growth |

| General Intracellular Signaling (Ca2+, PKC, ERK) | Modulation | Altered proliferation, secretion, and survival |

Effects on Intestinal Epithelial Barrier Integrity and Permeability

The influence of 3-Hydroxycholan-24-oic acid on the intestinal epithelial barrier is multifaceted, with studies revealing both protective and detrimental effects depending on the context and concentration. The intestinal barrier, maintained by tight junctions (TJs) between epithelial cells, is crucial for preventing the translocation of harmful luminal contents into circulation.

Under certain inflammatory conditions, LCA has demonstrated a protective role. In a model using TNF-α-stressed Caco-2 cells, LCA partially reversed the decrease in transepithelial electrical resistance (TEER) and the increase in paracellular flux, indicating an improvement in barrier function. frontiersin.org This protective effect is associated with an increase in the expression of tight junction proteins. frontiersin.org Further studies have shown that LCA's protective effect on the intestinal epithelial barrier is mediated by the vitamin D receptor (VDR). LCA activates VDR, which in turn helps maintain the function of tight junctions. frontiersin.org In human colonic T84 cells, while the primary bile acid chenodeoxycholic acid (CDCA) disrupted barrier integrity, LCA alone did not and was able to attenuate the barrier-disrupting effects of CDCA, particularly in the presence of proinflammatory cytokines. nih.gov

Conversely, other studies have indicated that LCA can compromise barrier integrity. At physiological levels found in fecal samples, secondary bile acids, including LCA, were shown to increase paracellular permeability in a Caco-2 cell model, as evidenced by significantly decreased TEER and increased mannitol (B672) flux. nih.gov High concentrations of LCA can be cytotoxic and detrimental to epithelial barrier function. researchgate.net One study found that LCA can reduce the thickness of the mucus layer, which is a key component of the intestinal barrier, potentially increasing the contact between luminal contents and the epithelium. oup.com This suggests that the concentration of LCA in the colonic lumen is a critical determinant of its effect on barrier function.

Table 2: Dichotomous Effects of 3-Hydroxycholan-24-oic Acid on Intestinal Barrier Function

| Experimental Condition | Observed Effect of LCA | Molecular Mechanism/Marker |

| TNF-α-stressed Caco-2 cells | Protective; partially reversed barrier damage frontiersin.org | Increased tight junction protein expression; VDR activation frontiersin.org |

| T84 cells with CDCA + proinflammatory cytokines | Protective; attenuated CDCA-induced permeability nih.gov | Reduced IL-8 production; attenuated ROS production nih.gov |

| Caco-2 cell model (physiological fecal levels) | Disruptive; increased paracellular permeability nih.gov | Decreased Transepithelial Electrical Resistance (TEER) nih.gov |

| High concentrations | Cytotoxic and detrimental to barrier function researchgate.net | Not specified |

Modulation of Immune Cell Function and Inflammatory Responses at the Molecular Level

3-Hydroxycholan-24-oic acid is a potent modulator of both innate and adaptive immune responses, often exerting anti-inflammatory effects through various receptor-mediated pathways. However, its accumulation in tissues can also trigger pro-inflammatory events.

LCA exerts significant anti-inflammatory actions by directly influencing immune cell differentiation and function. It has been shown to inhibit the activation and differentiation of T helper 1 (Th1) cells. nih.gov This effect is mediated through the Vitamin D Receptor (VDR), leading to decreased production of Th1 cytokines like interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), and reduced expression of key Th1-associated transcription factors such as T-bet and STAT1. nih.gov Similarly, LCA and its derivatives can inhibit the differentiation of pro-inflammatory Th17 cells by binding to and inhibiting the master regulator RORγt. frontiersin.org

LCA also modulates innate immune cells. In dendritic cells (DCs), LCA can inhibit the production of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and the expression of surface maturation markers, an effect partially dependent on the TGR5 receptor. ijbs.com Activation of TGR5 by LCA in macrophages can also inhibit the expression of pro-inflammatory cytokines and chemokines. mdpi.com The anti-inflammatory activity of LCA is also linked to the inhibition of the NF-κB signaling pathway. By activating VDR or the Pregnane X Receptor (PXR), LCA can block NF-κB activation, thereby reducing the expression of inflammatory target genes like IL-8 and inhibiting the NLRP3 inflammasome. nih.govnih.gov

Despite these anti-inflammatory properties, LCA can also contribute to inflammation. In the liver, high concentrations of LCA lead to cholestasis and have been shown to cause a destructive cholangitis marked by a significant influx of neutrophils into the bile ducts. nih.gov This highlights the dual nature of LCA, where its role as an anti-inflammatory signaling molecule contrasts with its potential for cytotoxicity and pro-inflammatory effects when present in excess.

Influence on Mitochondrial Biogenesis and Bioenergetics

Mitochondria are central to cellular energy metabolism and are also critical hubs for signaling pathways that govern cell life and death. 3-Hydroxycholan-24-oic acid has been shown to directly impact mitochondrial function, often leading to dysfunction and the initiation of cell death pathways.

Studies on isolated rat liver mitochondria have demonstrated that LCA can significantly alter mitochondrial bioenergetics. At toxicologically relevant concentrations, LCA decreases the mitochondrial transmembrane potential (ΔΨ), which is essential for ATP synthesis. nih.govoup.com It also impairs mitochondrial respiration by decreasing State 3 respiration (ADP-stimulated) and enhancing State 4 respiration (resting state). nih.govoup.com This uncoupling effect is associated with an increased permeability of the inner mitochondrial membrane to protons (H+). nih.govoup.com

Furthermore, LCA is a potent inducer of the mitochondrial permeability transition (MPT), a critical event where the inner mitochondrial membrane becomes permeable to solutes, leading to mitochondrial swelling, depolarization, and the release of pro-apoptotic factors. nih.govoup.com In various cancer cell lines, LCA has been shown to induce mitochondrial dysfunction characterized by increased mitochondrial outer-membrane permeability. nih.gov This disruption of mitochondrial integrity is a key step in LCA-induced apoptosis.

In studies using yeast, LCA was found to accumulate in mitochondria, altering the mitochondrial membrane lipidome and the levels of numerous mitochondrial proteins. nih.gov This suggests that LCA can directly remodel mitochondrial composition and function, enabling mitochondria to act as signaling organelles that can orchestrate broader cellular responses, including anti-aging programs in this model organism. nih.gov In pancreatic adenocarcinoma cells, LCA was found to induce total and ATP-linked mitochondrial oxidation and fatty acid oxidation, suggesting a complex, context-dependent effect on mitochondrial metabolism. doaj.org

Regulation of Bile Flow and Enterohepatic Recirculation Dynamics

One of the most well-documented effects of high levels of LCA is the induction of cholestasis. In mouse models, LCA feeding leads to the formation of crystalline plugs in bile canaliculi, causing segmental bile duct obstruction and a significant decrease in bile flow. nih.gov This physical obstruction contributes to the accumulation of toxic bile acids in the liver.

LCA also regulates the expression of key transporter proteins involved in the enterohepatic circulation. In the liver, LCA feeding leads to a significant reduction in the expression of major basolateral (sinusoidal) uptake transporters, such as the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptide 1 (Oatp1). nih.gov This downregulation represents an adaptive mechanism to limit the uptake of bile acids from the portal blood into hepatocytes. Conversely, the expression of the basolateral efflux transporter, multidrug-related protein 3 (MRP3), is induced by LCA. frontiersin.orgnih.gov This upregulation provides an alternative route for hepatocytes to eliminate bile acids back into the systemic circulation, thereby reducing the hepatic bile acid load.

Advanced Analytical Methodologies for 3 Hydroxycholan 24 Oic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of bile acid analysis, providing the necessary separation of structurally similar compounds. The choice of chromatographic technique is dictated by the specific research question, the complexity of the sample, and the required sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of bile acids, including 3-Hydroxycholan-24-oic acid. phenomenex.comaocs.org These methods offer excellent resolution for separating bile acid isomers, which is critical as many isomers have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. sigmaaldrich.com

UPLC, with its use of smaller particle size columns (typically sub-2 µm), provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. phenomenex.comaocs.org A key advantage of these liquid chromatography-based methods is their ability to analyze conjugated and unconjugated bile acids directly, often without the need for derivatization, which simplifies sample preparation. wikipedia.org

Reverse-phase chromatography, particularly with C18 stationary phases, is the most common separation mode. shimadzu.com The separation is influenced by the composition of the mobile phase, including the type of organic modifier, the pH, and the presence of additives like formic acid or ammonium (B1175870) acetate (B1210297). shimadzu.com

Table 1: Comparison of HPLC and UPLC for Bile Acid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter phenomenex.com |

| Sensitivity | Good | Higher phenomenex.comaocs.org |

| System Pressure | Lower | Higher |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has historically been a gold standard for bile acid analysis. Due to the low volatility of bile acids like 3-Hydroxycholan-24-oic acid, a derivatization step is essential to increase their volatility for GC analysis. chiralpedia.comwikipedia.org This typically involves a two-step process: methylation of the carboxylic acid group and trimethylsilylation (TMS) of the hydroxyl groups. chiralpedia.comwikipedia.org

While GC-MS offers excellent chromatographic resolution and detailed structural information through electron ionization mass spectra, the requirement for derivatization can be a drawback. The derivatization process can be time-consuming and may introduce variability. wikipedia.org However, for certain applications requiring high separation efficiency for complex mixtures of bile acid isomers, GC-MS remains a valuable technique. chiralpedia.com

Supercritical Fluid Chromatography (SFC) is an emerging technique that combines some of the advantages of both gas and liquid chromatography. phenomenex.comwikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. phenomenex.comwikipedia.org SFC can offer faster analysis times and reduced solvent consumption compared to HPLC. phenomenex.comnih.gov

For bile acid analysis, SFC has been shown to provide rapid separation of various bile acid species. nih.govchiraltech.com The polarity of the mobile phase can be easily adjusted by changing the proportion of a polar co-solvent, such as methanol (B129727), and by modifying the pressure and temperature, which alters the density of the supercritical fluid. nih.gov This flexibility allows for the optimization of selectivity for complex bile acid mixtures. The coupling of SFC with mass spectrometry (SFC-MS) has demonstrated the ability to detect numerous bile acids in biological samples in a short analytical run time. phenomenex.com

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com This technique is crucial in pharmaceutical analysis, as enantiomers of a drug can have different pharmacological activities and toxicities. While 3-Hydroxycholan-24-oic acid possesses multiple chiral centers, leading to the theoretical possibility of various stereoisomers, specific studies focusing on the enantiomeric resolution of 3-Hydroxycholan-24-oic acid are not widely reported in the current scientific literature.

The principle of chiral chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). mdpi.com These CSPs are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times and thus separation. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. phenomenex.com

Alternatively, enantiomers can be separated on a non-chiral column after derivatization with a chiral derivatizing agent. This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional chromatography techniques like HPLC or GC. nih.gov

Given that 3-Hydroxycholan-24-oic acid is a carboxylic acid, chiral stationary phases designed for the separation of acidic compounds, such as anion-exchange type CSPs, could potentially be employed for its enantiomeric resolution. Method development would involve screening different CSPs and optimizing the mobile phase composition to achieve separation.

Mass Spectrometry (MS)-Based Detection and Structural Characterization

Mass spectrometry is an indispensable tool for the detection and structural elucidation of bile acids due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful platform for comprehensive bile acid profiling.

The combination of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the most prevalent and powerful technique for the quantitative and qualitative analysis of 3-Hydroxycholan-24-oic acid and other bile acids in biological samples. wikipedia.org This approach offers high sensitivity, often reaching sub-nanomolar detection limits, and high specificity. phenomenex.com

Method development for LC-MS/MS analysis of bile acids involves several key steps:

Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the biological matrix. phenomenex.com

Chromatographic Separation: As discussed previously, UPLC with a C18 column is often preferred for its high resolution and speed. phenomenex.comaocs.org

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of bile acids. shimadzu.com In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. High-resolution mass spectrometry (HRMS) is also increasingly used to provide accurate mass measurements, which aids in the identification of unknown bile acid metabolites.

Table 2: Key Parameters in LC-MS/MS Method Development for Bile Acid Analysis

| Parameter | Typical Conditions/Considerations |

| Sample Matrix | Serum, plasma, urine, feces, tissue homogenates phenomenex.com |

| Extraction | Protein precipitation (e.g., with methanol or acetonitrile), Solid-Phase Extraction (SPE) phenomenex.com |

| LC Column | Reverse-phase C18, sub-2 µm particle size (UPLC) phenomenex.comshimadzu.com |

| Mobile Phase | Water and acetonitrile/methanol with additives like formic acid or ammonium acetate shimadzu.com |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode shimadzu.com |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification; High-Resolution Mass Spectrometry (HRMS) for identification |

The development of robust and validated LC-MS/MS methods is essential for accurate and reliable quantification of 3-Hydroxycholan-24-oic acid in clinical and research settings, enabling a deeper understanding of its role in health and disease.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Studies

Application of NMR for In-Situ and In-Vivo Metabolic Profiling of Bile Acid Pools

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time quantification of metabolites within living systems. In the context of bile acid research, in-vivo Magnetic Resonance Spectroscopy (MRS) has emerged as a valuable tool for profiling the composition of the bile acid pool, including 3-Hydroxycholan-24-oic acid, directly within the gallbladder. nih.govnih.gov

High-field MRS, for instance at 7 Tesla (7T), provides high spectral resolution, enabling the detection and quantification of various biliary components simultaneously. nih.gov This includes the amide groups of conjugated bile acids, choline-containing phospholipids, and the methyl groups of bile acids. nih.gov The enhanced resolution at 7T offers superior detection of specific conjugated bile acids compared to lower field strengths like 3T. nih.gov For these in-vivo measurements, a Stimulated Echo Acquisition Mode (STEAM) sequence can be employed, often without water suppression, to acquire spectra from a voxel positioned within the gallbladder. nih.gov

Another innovative approach for in-vivo analysis involves the use of multi-fluorinated bile acid analogues in conjunction with Magnetic Resonance Imaging (MRI). nih.gov By introducing fluorine atoms (¹⁹F), a stable isotope with 100% natural abundance, into the bile acid structure, researchers can visualize the transport and distribution of these analogues in real-time using a combination of proton (¹H) and fluorine (¹⁹F) MRI. nih.gov This technique provides valuable spatial and temporal information on bile acid dynamics within the enterohepatic circulation. nih.gov While this method tracks a modified version of the bile acid, it offers a non-invasive way to study transport processes that are relevant to the native compound. nih.gov

These in-situ and in-vivo NMR-based methodologies provide a dynamic window into the metabolic state of the bile acid pool, offering insights that are complementary to traditional analyses of collected biofluids.

Sample Preparation and Enrichment Strategies for Complex Biological Samples

The accurate quantification of 3-Hydroxycholan-24-oic acid in biological samples such as serum, plasma, and tissues necessitates robust sample preparation protocols to remove interfering substances and enrich the analyte of interest.

Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of bile acids from biological matrices. A simple and reproducible batch extraction method for isolating bile acids from serum utilizes the non-ionic resin, Amberlite XAD-7. This procedure has been shown to yield high recoveries, with over 95% for non-sulphated bile acids. nih.gov The use of such resins effectively eliminates background fluorescence, making the extracts suitable for subsequent analysis by various methods, including gas-liquid chromatography and radioimmunoassay. nih.gov

Liquid-Liquid Extraction (LLE) remains a fundamental technique for bile acid analysis. For plasma and serum samples, a common approach involves protein precipitation with an organic solvent. One validated method uses a 1:4 (v/v) dilution of the sample with water, followed by protein precipitation with 2-propanol containing deuterated internal standards. mdpi.com For tissue samples, such as the liver, a more rigorous extraction is required. A typical procedure involves homogenization of the tissue in a mixture of water, chloroform, and methanol (1:1:3; v/v/v) to ensure comprehensive extraction of bile acids from the complex tissue matrix. mdpi.comnih.gov

The choice of extraction method depends on the biological matrix and the subsequent analytical technique. Optimization of solvent ratios, pH, and extraction time is crucial for achieving high recovery and minimizing matrix effects.

Chemical derivatization is often employed to improve the analytical characteristics of 3-Hydroxycholan-24-oic acid, particularly for gas chromatography (GC) and to enhance sensitivity in mass spectrometry (MS).

For GC-based analysis, derivatization is essential to increase the volatility of the bile acid. A common approach is silylation, which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

To enhance ionization efficiency and sensitivity in liquid chromatography-mass spectrometry (LC-MS), various derivatization strategies can be employed. One such method is enzyme-assisted derivatization, where the 3α-hydroxy group of the bile acid is oxidized to a 3-oxo group. This 3-oxo group can then be derivatized with a positively charged Girard P hydrazine (B178648) reagent, which introduces a permanent positive charge (a "charge-tag") to the molecule. mdpi.com This charge-tag significantly improves the ionization efficiency in electrospray ionization (ESI)-MS, leading to enhanced detection sensitivity. mdpi.comresearchgate.net

Another derivatization strategy for LC-MS/MS involves the use of nicotinic acid to derivatize the hydroxyl group of sterol metabolites. This approach has been successfully used for the quantification of 24(S)-hydroxycholesterol and demonstrates good linearity and sensitivity. nih.gov Such derivatization can be particularly useful for improving the chromatographic retention and ionization of 3-Hydroxycholan-24-oic acid.

Detecting low concentrations of 3-Hydroxycholan-24-oic acid, especially in complex matrices like plasma and tissues, often requires an enrichment step. The sample preparation methods described above, such as SPE and LLE, inherently provide a degree of enrichment by concentrating the analyte from a larger sample volume into a smaller volume of clean extract.

SPE is particularly effective for enrichment. By loading a relatively large volume of a biological fluid onto an SPE cartridge and then eluting the retained analytes into a small volume of solvent, a significant concentration factor can be achieved. The choice of sorbent material is critical for selective retention of the target bile acid while allowing interfering compounds to pass through.

Furthermore, derivatization techniques that enhance MS ionization efficiency, as discussed in the previous section, also serve as a form of chemical enrichment. By increasing the signal response for a given amount of analyte, these methods effectively lower the limit of detection, allowing for the quantification of 3-Hydroxycholan-24-oic acid at trace levels.

Method Validation, Quality Control, and Data Processing

The reliability of any analytical method for 3-Hydroxycholan-24-oic acid quantification hinges on rigorous validation to ensure its accuracy, precision, and robustness.

Validated LC-MS/MS methods are the gold standard for the quantitative analysis of 3-Hydroxycholan-24-oic acid in biological samples. nih.gov Method validation assesses several key parameters:

Sensitivity : The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For 3-Hydroxycholan-24-oic acid (Lithocholic acid), validated LC-MS/MS methods have achieved LODs ranging from 0.01 to 1 ng/mL and LOQs from 0.02 to 3.5 ng/mL in plasma and serum. mdpi.com In another study, the LLOQ for Lithocholic acid was determined to be 3.238 nM. nih.gov

Linearity and Dynamic Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The dynamic range is the concentration range over which the method is linear. For the quantification of 3-Hydroxycholan-24-oic acid, methods have demonstrated excellent linearity with squared correlation coefficients (r²) typically greater than 0.99. mdpi.comnih.gov A wide dynamic range is desirable to accurately measure concentrations that can vary significantly under different physiological conditions. For instance, a validated method for 15 bile acids, including lithocholic acid, showed a linear dynamic range from 5 ng/mL to 5000 ng/mL. nih.gov

Below is a table summarizing the validation parameters for 3-Hydroxycholan-24-oic acid (Lithocholic acid) from a validated LC-MS/MS method for serum and plasma.

| Parameter | Value | Reference |

| Linearity (r²) | 0.990 - 0.999 | mdpi.com |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.02 - 3.5 ng/mL | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 3.238 nM | nih.gov |

| Dynamic Range | 5 - 5000 ng/mL | nih.gov |

Evaluation of Selectivity, Specificity, Accuracy, and Precision

In the quantitative analysis of 3-Hydroxycholan-24-oic acid (Lithocholic acid, LCA) and other bile acids, the validation of analytical methods is paramount to ensure reliable and reproducible results. Key parameters in this validation process are selectivity, specificity, accuracy, and precision. Advanced analytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for bile acid analysis due to their high sensitivity and specificity. mdpi.com

Selectivity and Specificity: Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate degree of selectivity, meaning the method produces a response for only the substance being measured. In the context of LCA analysis, this is particularly challenging due to the presence of numerous structurally similar bile acid isomers. sciex.com High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are optimized to achieve chromatographic separation of these isomers before they enter the mass spectrometer. sciex.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry further enhances specificity by selecting a specific precursor ion for the bile acid of interest and monitoring a unique fragment ion produced upon collision-induced dissociation. sciex.com Method validation studies demonstrate selectivity by analyzing blank matrix samples (e.g., serum, plasma) to ensure no interfering peaks are present at the retention time of LCA and its deuterated internal standard.

Accuracy: Accuracy is the measure of closeness of the experimental value to the true or accepted value. It is typically evaluated through recovery studies by spiking known concentrations of LCA into a biological matrix. The percentage recovery is then calculated by comparing the measured concentration to the nominal concentration. For bile acid quantification methods, accuracy is generally considered acceptable when the mean value is within ±15% of the nominal value. LC-MS/MS methods for bile acids consistently report high accuracy, often with recoveries ranging from 85% to 115%. mdpi.comgithub.io

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Precision is evaluated at two levels:

Intra-assay precision (repeatability): Assesses the variation within the same analytical run.

Inter-assay precision (reproducibility): Evaluates the variation between different analytical runs on different days. github.io For bioanalytical methods, a CV of ≤15% is generally acceptable. Validated LC-MS/MS methods for bile acids, including LCA, typically demonstrate excellent precision with intra- and inter-assay CVs well below 10%. mdpi.comgithub.ionih.gov

The table below summarizes typical validation parameters for the quantification of 3-Hydroxycholan-24-oic acid and other bile acids using LC-MS/MS, as reported in various research studies.

| Parameter | Method | Typical Value/Range | Reference |

| Linearity (r²) | LC-MS/MS | >0.99 | github.io |

| Accuracy (% Recovery) | LC-MS/MS | 85% - 115% | mdpi.comgithub.io |

| Intra-Assay Precision (CV%) | LC-MS/MS | < 10% - 15% | github.ionih.gov |

| Inter-Assay Precision (CV%) | LC-MS/MS | < 10% - 15% | github.ionih.gov |

| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.25 - 10 nM | acs.org |

Considerations for Matrix Effects, Sample Stability, and Inter-Assay Variability

Beyond the core validation parameters, several other factors can significantly influence the reliability of 3-Hydroxycholan-24-oic acid quantification. These include matrix effects, the stability of the analyte in biological samples, and inter-assay variability.

Matrix Effects: Biological matrices such as plasma, serum, and feces are highly complex, containing numerous endogenous compounds like phospholipids, triglycerides, and proteins. researchgate.net During LC-MS/MS analysis, these co-eluting compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, adversely affecting the accuracy and reproducibility of the quantification. sciex.comresearchgate.net For instance, some matrix components can alter the retention time and peak shape of bile acids. sciex.commetaboanalyst.ca To mitigate these effects, several strategies are employed:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances. nih.gov

Chromatographic Separation: Optimizing the HPLC or UPLC method to separate LCA from co-eluting matrix components.

Use of Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (e.g., d4-LCA). These standards have nearly identical chemical properties and chromatographic behavior to the analyte and are affected by matrix effects in the same way, thus allowing for accurate correction during data analysis. sciex.com